Lipophilicity Advantage Over 1-Methyl and N-H Analogs for Optimized Cellular Permeability
The target compound has a computed XLogP3 of 1.8, representing a 0.7 log unit increase over both 4-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine (XLogP3 = 1.1) and 4-chloro-6-(1H-pyrazol-4-yl)pyrimidine (XLogP3 = 1.1) [1][2][3]. This change corresponds to a roughly 5-fold increase in calculated octanol-water partition coefficient, placing the target compound in the optimal lipophilicity range (LogP 1-3) associated with balanced cell permeability and aqueous solubility in drug discovery programs [4]. In the context of the 4-(pyrazol-4-yl)-pyrimidine CDK4/6 inhibitor series, SAR optimization demonstrated that increasing lipophilicity via alkyl substitution on the pyrazole ring was a critical parameter for achieving nanomolar cellular potency (IC₅₀ values as low as 10 nM for optimized analogs) [5].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine: XLogP3 = 1.1; 4-Chloro-6-(1H-pyrazol-4-yl)pyrimidine: XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.7 (approximately 5-fold increase in partition coefficient vs. both comparators) |
| Conditions | Computed property by PubChem XLogP3 3.0 algorithm (2021.05.07 release) |
Why This Matters
The +0.7 log unit lipophilicity gain directly affects the predicted membrane permeability of final drug candidates derived from this building block, enabling medicinal chemists to access a more drug-like chemical space without introducing additional hydrogen bond donors.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 97624928, 4-Chloro-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine. Retrieved April 28, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 24902142, 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine. Retrieved April 28, 2026. View Source
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 58917051, 4-Chloro-6-(1H-pyrazol-4-yl)pyrimidine. Retrieved April 28, 2026. View Source
- [4] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235-248. View Source
- [5] Cho, Y. S.; Borland, M.; Brain, C.; Chen, C. H.; Cheng, H.; Chopra, R.; Chung, K.; Groarke, J.; He, G.; Hou, Y.; Kim, S.; Kovats, S.; Lu, Y.; O'Reilly, M.; Shen, J.; Smith, T.; Trakshel, G.; Vögtle, M.; Xu, M.; Xu, M.; Sung, M. J. 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. J. Med. Chem. 2010, 53, 7938-7957. View Source
